![molecular formula C16H20D4N2O B602655 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol CAS No. 1262053-60-0](/img/structure/B602655.png)
6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol
Overview
Description
“6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol” is an isotope labelled form of Oxymetazoline. Oxymetazoline is a selective α1 adrenergic receptor agonist and α2 adrenergic receptor partial agonist . It is commonly used as a topical decongestant.
Synthesis Analysis
The synthesis of Oxymetazoline, which is structurally similar to the compound , involves the chloromethylation of 6-tert-butyl-2,4-dimethylphenol and the further transformation of the resulting chloromethyl derivative into a nitrile .Molecular Structure Analysis
The molecular formula of the compound is C16H21ClD4N2O . The molecular weight is 300.860147112 . The IUPAC Standard InChIKey is OPLCSTZDXXUYDU-UHFFFAOYSA-N .Scientific Research Applications
Pharmacological and Biological Activities
Imidazolines, including Oxymetazoline-d4, are present in a wide range of biologically active natural and synthetic compounds . They have shown potential therapeutic efficacy in the treatment of a variety of disorders, including anthelmintics, antifungal, anticancer, hypertension, and hyperglycemia, as well as Parkinson’s and Alzheimer’s diseases .
Organocatalysts in Synthesis
Chiral imidazolines, such as Oxymetazoline-d4, are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules . This makes them valuable in the field of organic chemistry.
Receptors
Imidazolines have been used in the development of receptors . The imidazoline binding site (IBS) was discovered in 1984, leading to a dramatic expansion in the synthesis of imidazoline-containing drugs .
PET Tracers
Imidazolines have been used as PET tracers . This application is particularly important in the field of medical imaging, where PET tracers are used to visualize physiological processes in the body.
Neuroprotective Agents
Imidazolines have been studied for their potential as neuroprotective agents . This could have significant implications for the treatment of neurological disorders.
Proteasome Enhancement
Imidazolines have been explored for their potential in proteasome enhancement . Proteasomes play a crucial role in maintaining cellular homeostasis, and enhancing their function could have numerous therapeutic benefits.
Hemostatic Agents in Dentistry
Alpha-adrenergic agonists, such as the Imidazoline derivatives of oxymetazoline, are highly effective hemostatic agents . They have not been widely used in dentistry but their use in medicine, specifically in ophthalmology and otolaryngology, warrants consideration for pulpal hemostasis .
Fabric Softeners and Antistatic Agents
Imidazoline derivatives are gaining importance in the global detergent market due to their wide range of applications . They are extensively used mainly as fabric softeners and antistatic agents .
Mechanism of Action
Mode of Action
Oxymetazoline-d4(imidazoline-d4) interacts with its targets, the α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . The α1-adrenoceptors agonism promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activating phospholipase C, while α2-adrenoceptors agonism leads to various physiological responses .
Biochemical Pathways
The biochemical pathways affected by Oxymetazoline-d4(imidazoline-d4) involve the adrenergic system. By stimulating adrenergic receptors, Oxymetazoline-d4(imidazoline-d4) causes vasoconstriction of dilated arterioles and reduces blood flow . This leads to a decrease in nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .
Result of Action
The molecular and cellular effects of Oxymetazoline-d4(imidazoline-d4)'s action include the reduction of nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea . These effects are achieved through the vasoconstriction of dilated arterioles and the reduction of blood flow .
properties
IUPAC Name |
6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIFABBXFUGLM-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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